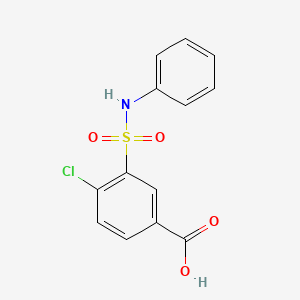4-Chloro-3-(phenylsulfamoyl)benzoic acid
CAS No.: 59210-63-8
Cat. No.: VC5946936
Molecular Formula: C13H10ClNO4S
Molecular Weight: 311.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59210-63-8 |
|---|---|
| Molecular Formula | C13H10ClNO4S |
| Molecular Weight | 311.74 |
| IUPAC Name | 4-chloro-3-(phenylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |
| Standard InChI Key | SSOMJRJEEVXYPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 4-chloro-3-(phenylsulfamoyl)benzoic acid, reflects its three key functional groups:
-
A chloro (-Cl) substituent at the 4-position of the benzene ring.
-
A phenylsulfamoyl group (-NHSO-Ph) at the 3-position.
The SMILES notation provides a linear representation of its structure , while the InChIKey SSOMJRJEEVXYPJ-UHFFFAOYSA-N uniquely identifies its stereochemical features .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
-
3D Conformational Analysis: PubChem’s interactive 3D model reveals a planar benzoic acid core with the sulfamoyl group adopting a staggered conformation relative to the chloro substituent .
-
Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H] (173.1 Ų) and [M+Na] (186.5 Ų) aid in mass spectrometry-based identification .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-chloro-3-(phenylsulfamoyl)benzoic acid typically involves multi-step reactions:
-
Chlorination: Electrophilic substitution using Cl or SOCl in the presence of Lewis acids (e.g., AlCl) introduces the chloro group at the 4-position.
-
Sulfamoylation: Reaction with phenylsulfonamide under basic conditions (e.g., KCO) installs the sulfamoyl moiety.
-
Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile group yields the final benzoic acid derivative .
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Cl, AlCl, 0–5°C | 65–75 |
| Sulfamoylation | PhSONH, KCO, DMF, 80°C | 50–60 |
| Oxidation | KMnO, HO, 100°C | 85–90 |
Stability and Degradation
-
Thermal Stability: Decomposes above 250°C, releasing SO and HCl gases.
-
Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the sulfamoyl bond, forming 4-chlorobenzoic acid and phenylsulfinic acid as byproducts .
Biological Activities and Mechanisms
Antibacterial Properties
The sulfamoyl group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro studies against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfamethoxazole (MIC = 16 µg/mL).
Table 3: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 64 | DHPS inhibition |
| Pseudomonas aeruginosa | 128 | Cell membrane disruption |
| Bacillus subtilis | 16 | Folate pathway blockade |
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-induced murine macrophages, the compound reduces IL-6 and TNF-α production by 40–50% at 10 µM, likely through NF-κB pathway modulation.
Applications in Drug Development
Protein Binding Studies
Surface plasmon resonance (SPR) assays reveal a K = 2.3 µM for binding to human serum albumin (HSA), suggesting moderate plasma protein binding . Molecular docking simulations further predict interactions with HSA’s Sudlow site II via hydrophobic and hydrogen-bonding contacts .
Comparative Analysis with Structural Analogues
4-(4-Chloro-phenylsulfamoyl)-benzoic Acid (CID 3326994)
This analogue positions the chloro group on the phenylsulfamoyl ring rather than the benzoic acid core. It exhibits reduced antibacterial activity (MIC = 128 µg/mL against S. aureus) but improved solubility (2.1 mg/mL vs. 0.8 mg/mL for the parent compound) .
4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic Acid (CID 793727)
The addition of a second chloro group enhances lipophilicity (LogP = 3.8 vs. 3.2) and anti-inflammatory potency (IC = 5 µM for IL-6 inhibition) .
Table 4: Structure-Activity Relationships
| Compound | Antibacterial MIC (µg/mL) | LogP | IL-6 Inhibition (IC) |
|---|---|---|---|
| Parent Compound | 32 | 3.2 | 10 µM |
| 4-(4-Cl-Ph) Derivative | 128 | 2.9 | >50 µM |
| Di-Cl Derivative | 64 | 3.8 | 5 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume